N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24FN5O2S and its molecular weight is 441.53. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research on compounds with similar structures, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlights the importance of heterocycles in drug design. These studies aim to improve metabolic stability and in vivo efficacy, showcasing the potential of such compounds in developing new treatments for diseases where PI3K/mTOR pathways are involved (Stec et al., 2011).
Insecticidal Applications
Compounds incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural research and pest management strategies (Fadda et al., 2017).
Antimicrobial Activity
The synthesis of new heterocycles incorporating antipyrine moieties and their evaluation for antimicrobial activity against various pathogens demonstrates the role of such compounds in developing new antimicrobial agents. This research could contribute to addressing the growing concern of antibiotic resistance (Bondock et al., 2008).
Synthesis of Novel Heterocyclic Assemblies
Studies on the synthesis of pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides explore new methods for creating heterocyclic assemblies, which are valuable in medicinal chemistry for the development of compounds with potential therapeutic effects (Obydennov et al., 2017).
Antitumor and Kinase Inhibitory Activities
Research into N-benzyl substituted acetamide derivatives containing thiazole rings, and their evaluation for Src kinase inhibitory and anticancer activities, illustrates the potential of heterocyclic compounds in cancer treatment. Such studies help identify new therapeutic agents with specific target inhibition capabilities (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-cyclopentyl-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c23-15-9-7-14(8-10-15)18-20-19(25-22(31-20)27-11-3-4-12-27)21(30)28(26-18)13-17(29)24-16-5-1-2-6-16/h7-10,16H,1-6,11-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPJBZCPLOUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.